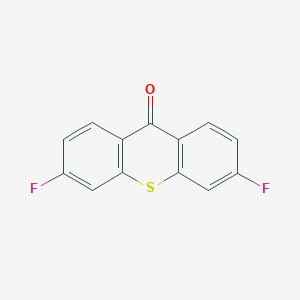

3,6-Difluoro-9H-thioxanthen-9-one

Description

3,6-Difluoro-9H-thioxanthen-9-one is a fluorinated derivative of the thioxanthenone scaffold, characterized by a sulfur atom in the central tricyclic structure and fluorine substituents at the 3- and 6-positions. Thioxanthenones are notable for their diverse applications, including as photoinitiators in UV-curing materials , antitumor agents , and antifungal compounds .

Properties

Molecular Formula |

C13H6F2OS |

|---|---|

Molecular Weight |

248.25 g/mol |

IUPAC Name |

3,6-difluorothioxanthen-9-one |

InChI |

InChI=1S/C13H6F2OS/c14-7-1-3-9-11(5-7)17-12-6-8(15)2-4-10(12)13(9)16/h1-6H |

InChI Key |

OMCLCYQFBDINEF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1F)SC3=C(C2=O)C=CC(=C3)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Difluoro-9H-thioxanthen-9-one typically involves the fluorination of thioxanthone derivatives. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature .

Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from readily available precursors. The process includes the synthesis of the thioxanthone core followed by selective fluorination. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3,6-Difluoro-9H-thioxanthen-9-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form thioxanthone dioxides.

Reduction: Reduction reactions can convert it into thioxanthene derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

Oxidation: Thioxanthone dioxides.

Reduction: Thioxanthene derivatives.

Substitution: Various substituted thioxanthones depending on the nucleophile used.

Scientific Research Applications

3,6-Difluoro-9H-thioxanthen-9-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-Difluoro-9H-thioxanthen-9-one involves its interaction with molecular targets such as DNA and enzymes. In photochemical applications, the compound absorbs light and undergoes a photochemical reaction, generating reactive intermediates that initiate polymerization. In medicinal applications, it may inhibit DNA synthesis and topoisomerase activity, leading to anticancer effects .

Comparison with Similar Compounds

Key Observations :

- Methoxy and amino groups increase electron density, altering solubility and redox behavior .

Yield Comparison :

- Thioxanthene reduction yields 35% (unoptimized) , while Friedel-Crafts acylation for 3,4-dimethoxy-1-methyl-9H-xanthen-9-one achieves "good yields" .

Physicochemical Properties

- Solubility : Thioxanthen-9-one exhibits moderate solubility in organic solvents (e.g., 0.12 mol/L in ethyl acetate). Fluorination likely reduces solubility in polar solvents due to increased hydrophobicity .

- log P: For antitumor thioxanthenones, log P values correlate with bioactivity; fluorinated derivatives may achieve optimal hydrophobicity for membrane penetration .

- Photophysical Behavior: The sulfur atom in thioxanthenones enhances spin-orbit coupling, favoring triplet-state formation. Fluorine substitution may further modulate excited-state dynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.